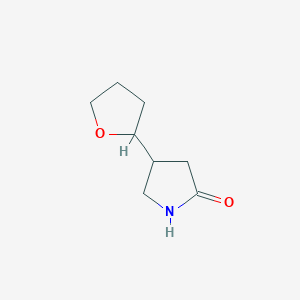

4-(oxolan-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(oxolan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h6-7H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBWRPLEQSZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Oxolan 2 Yl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Proton NMR (¹H NMR) Analysis for Chemical Shifts and Coupling Constants

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH (pyrrolidinone) | 7.0-8.0 | br s | - |

| H-2' (oxolane) | 3.8-4.2 | m | - |

| H-5'a, H-5'b (oxolane) | 3.6-4.0 | m | - |

| H-3a, H-3b (pyrrolidinone) | 2.2-2.6 | m | - |

| H-4 (pyrrolidinone) | 2.0-2.4 | m | - |

| H-5a, H-5b (pyrrolidinone) | 3.2-3.6 | m | - |

| H-3'a, H-3'b, H-4'a, H-4'b (oxolane) | 1.7-2.1 | m | - |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Similar to ¹H NMR, specific experimental ¹³C NMR data for 4-(oxolan-2-yl)pyrrolidin-2-one is scarce. However, based on the chemical structure, the expected ¹³C NMR spectrum would reveal the number of unique carbon environments and their functionalities.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (pyrrolidinone) | 175-180 |

| C-2' (oxolane) | 75-85 |

| C-5' (oxolane) | 65-75 |

| C-5 (pyrrolidinone) | 40-50 |

| C-4 (pyrrolidinone) | 35-45 |

| C-3 (pyrrolidinone) | 30-40 |

| C-3', C-4' (oxolane) | 20-30 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural and stereochemical details of a molecule. beilstein-journals.org

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. sigmaaldrich.comresearchgate.net For 4-(oxolan-2-yl)pyrrolidin-2-one, this would help to trace the connectivity of protons within the pyrrolidinone and oxolane rings separately.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. beilstein-journals.orgsigmaaldrich.com This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. beilstein-journals.orgsigmaaldrich.com This is particularly useful for identifying the connection point between the pyrrolidinone and oxolane rings by observing correlations between protons on one ring and carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. sigmaaldrich.com This technique would be instrumental in determining the relative stereochemistry of the chiral centers in the molecule, specifically the orientation of the oxolane ring relative to the pyrrolidinone ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. mdpi.com For 4-(oxolan-2-yl)pyrrolidin-2-one, with a molecular formula of C₈H₁₃NO₂, the expected exact mass would be approximately 155.0946 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups present in the molecule.

For 4-(oxolan-2-yl)pyrrolidin-2-one, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amide) | 3200-3400 (broad) |

| C-H Stretch (alkane) | 2850-3000 |

| C=O Stretch (amide, lactam) | 1650-1690 |

| C-O Stretch (ether) | 1050-1150 |

The presence of a strong absorption band around 1670 cm⁻¹ would be indicative of the carbonyl group in the five-membered lactam ring. The broad band in the region of 3200-3400 cm⁻¹ would confirm the presence of the N-H group. The C-O stretching vibration of the ether linkage in the oxolane ring would also be a key feature.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for establishing the absolute configuration of stereogenic centers, a critical aspect for understanding the biological activity and pharmacological properties of enantiomerically pure compounds. For 4-(oxolan-2-yl)pyrrolidin-2-one, which possesses at least two stereocenters (at C4 of the pyrrolidinone ring and C2 of the oxolane ring), chiroptical techniques are indispensable.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Vis region. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule.

Theoretical Application to 4-(oxolan-2-yl)pyrrolidin-2-one:

The lactam carbonyl group in the pyrrolidin-2-one ring serves as the primary chromophore in 4-(oxolan-2-yl)pyrrolidin-2-one. The n → π* and π → π* electronic transitions of this amide chromophore are expected to give rise to characteristic ECD signals. The signs and magnitudes of these Cotton effects would be directly influenced by the stereochemistry at the C4 and C2' positions.

To assign the absolute configuration, the experimental ECD spectrum of an enantiomerically pure sample of 4-(oxolan-2-yl)pyrrolidin-2-one would be compared with the theoretically calculated spectra for all possible stereoisomers (e.g., (4R,2'R), (4S,2'S), (4R,2'S), and (4S,2'R)). The absolute configuration is assigned by identifying the theoretical spectrum that best matches the experimental one. This computational approach typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics or density functional theory (DFT).

Spectrum Calculation: Calculating the ECD spectrum for each conformer using time-dependent DFT (TD-DFT).

Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers at a given temperature.

A hypothetical ECD data table for a specific stereoisomer of 4-(oxolan-2-yl)pyrrolidin-2-one is presented below to illustrate the expected output.

| Wavelength (nm) | Cotton Effect (Δε) | Electronic Transition |

| ~220 | Positive | n → π |

| ~195 | Negative | π → π |

| Note: This table is hypothetical and serves for illustrative purposes only. Actual values would depend on the specific stereoisomer and solvent. |

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the IR region. VCD spectra provide a wealth of information about the stereochemistry of a molecule, as nearly all fundamental vibrational modes in a chiral molecule are VCD-active.

Theoretical Application to 4-(oxolan-2-yl)pyrrolidin-2-one:

A VCD analysis of 4-(oxolan-2-yl)pyrrolidin-2-one would offer a detailed fingerprint of its three-dimensional structure in solution. The spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of the various functional groups, including the C=O stretch of the lactam, C-N stretches, and C-H bending modes. The sign and intensity of these VCD bands are exquisitely sensitive to the molecule's absolute configuration and conformational preferences.

Similar to ECD, the assignment of absolute configuration using VCD relies on a comparison between the experimental spectrum and DFT-calculated spectra for the possible stereoisomers. The high number of distinct bands in a VCD spectrum can provide a more robust and reliable assignment of absolute configuration compared to ECD, which may only show a few broad bands.

A hypothetical VCD data table for a specific stereoisomer is shown below, highlighting key vibrational modes.

| Wavenumber (cm⁻¹) | VCD Sign | Vibrational Assignment |

| ~1680 | Positive | C=O stretch (lactam) |

| ~1450 | Negative | CH₂ scissoring (pyrrolidinone) |

| ~1350 | Positive | C-N stretch |

| ~1080 | Negative | C-O-C stretch (oxolane) |

| Note: This table is hypothetical and for illustrative purposes. The actual signs and wavenumbers would be specific to a particular stereoisomer. |

X-ray Crystallography for Solid-State Three-Dimensional Structure and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. For chiral molecules, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry (using anomalous dispersion effects, often referred to as the Flack parameter).

Hypothetical Crystallographic Analysis of 4-(oxolan-2-yl)pyrrolidin-2-one:

Should a suitable single crystal of 4-(oxolan-2-yl)pyrrolidin-2-one be obtained, X-ray diffraction analysis would provide invaluable information. The analysis would reveal:

The exact conformation of both the pyrrolidinone and oxolane rings in the solid state.

The relative orientation of the two rings with respect to each other.

The precise bond lengths and angles, confirming the covalent structure.

The pattern of intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H and C=O of the lactam), which dictates the crystal packing.

The resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₃NO₂ |

| Formula Weight | 155.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 834.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.23 |

| Flack Parameter | 0.0(1) |

| Note: This table is a hypothetical representation of crystallographic data. Actual values can only be obtained through experimental analysis. |

The Flack parameter, if determined with a low uncertainty close to zero, would provide a high-confidence assignment of the absolute configuration of the molecule in the crystal. This experimental result would then serve as a benchmark to validate the assignments made by chiroptical spectroscopy.

Theoretical and Computational Chemistry Studies of 4 Oxolan 2 Yl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule at the electronic level. For 4-(oxolan-2-yl)pyrrolidin-2-one, these methods can elucidate its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its excellent balance of accuracy and computational cost. It is well-suited for studying molecules of the size and complexity of 4-(oxolan-2-yl)pyrrolidin-2-one.

Electronic Structure: DFT calculations can map the electron density distribution, providing insights into the molecule's reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For instance, a DFT study on substituted pyrrolidinones calculated HOMO and LUMO energies to understand their electronic properties. arabjchem.org

Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For 4-(oxolan-2-yl)pyrrolidin-2-one, this would involve optimizing bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds, such as substituted pyrrolidines, have successfully employed DFT for geometry optimization, showing good agreement with experimental data where available. tandfonline.com

Energetics: DFT can be used to calculate various energetic properties, such as the heat of formation and bond dissociation energies. These values are critical for understanding the molecule's stability and the thermodynamics of its reactions. For example, the thermodynamic parameters of various substituted pyrrolidinones have been calculated using DFT to assess their stability. arabjchem.org

| Property | Illustrative Calculated Value | Methodology |

| Optimized Ground State Energy | -552.XXX Hartrees | DFT (B3LYP/6-31G) |

| HOMO Energy | -0.2XXX Hartrees | DFT (B3LYP/6-31G) |

| LUMO Energy | 0.0XXX Hartrees | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 0.2XXX Hartrees | DFT (B3LYP/6-31G) |

| Dipole Moment | X.XX Debye | DFT (B3LYP/6-31G*) |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. Specific values for 4-(oxolan-2-yl)pyrrolidin-2-one would require dedicated computational studies.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, often considered the "gold standard" in computational chemistry.

For a molecule like 4-(oxolan-2-yl)pyrrolidin-2-one, high-level ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would typically be used to refine the geometries and energies obtained from DFT calculations. These methods are particularly useful for benchmarking the performance of different DFT functionals for a specific class of molecules. A computational study of 2-pyrrolidone monomers and dimers utilized DFT methods to analyze their structure and interactions, highlighting the detailed understanding that can be achieved. nih.govresearchgate.net While a full geometry optimization of 4-(oxolan-2-yl)pyrrolidin-2-one at a high ab initio level might be computationally expensive, single-point energy calculations on DFT-optimized geometries are a common practice to obtain more accurate electronic energies.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of 4-(oxolan-2-yl)pyrrolidin-2-one, particularly the rotation around the single bond connecting the pyrrolidinone and oxolane rings, gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as different conformers can have distinct biological activities and physical properties.

Conformational analysis aims to identify all stable conformers of a molecule and their relative energies. This can be achieved through systematic or stochastic searches of the potential energy surface. For 4-(oxolan-2-yl)pyrrolidin-2-one, the key degree of freedom is the dihedral angle defining the orientation of the oxolane ring relative to the pyrrolidinone ring.

The relative energies of different conformers (e.g., syn, anti, gauche) can be calculated using quantum chemical methods like DFT. The results of such an analysis would reveal the most populated conformers at a given temperature. Research on the conformational behavior of substituted pyrrolidines has demonstrated the importance of such analyses in understanding their structure-activity relationships. nih.gov

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

| Global Minimum | 0.00 | XXX.X |

| Local Minimum 1 | 1.XX | XXX.X |

| Local Minimum 2 | 2.XX | XXX.X |

Note: This table presents a hypothetical conformational energy profile. The actual values would be determined by a systematic conformational search and subsequent geometry optimizations.

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion, offering insights into its flexibility and the transitions between different conformations. An MD simulation of 4-(oxolan-2-yl)pyrrolidin-2-one in a solvent like water would reveal the dynamics of the two rings and the rotational freedom around the connecting bond.

From the MD trajectory, one can calculate the rotational barrier between the most stable conformers. This is the energy required to rotate the oxolane ring relative to the pyrrolidinone ring, passing through a transition state. The height of this barrier determines the rate of interconversion between conformers. Studies on rotational barriers in similar heterocyclic systems often employ computational methods to estimate these energy differences. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

If 4-(oxolan-2-yl)pyrrolidin-2-one were to be investigated as a potential ligand for a specific biological target, molecular docking would be the first step. The docking process involves:

Preparation of the Ligand and Receptor: The 3D structure of 4-(oxolan-2-yl)pyrrolidin-2-one would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Docking studies on various heterocyclic compounds have shown that this approach can successfully predict binding modes and affinities. nih.govresearchgate.net For example, docking scores for heterocyclic derivatives against certain proteins have been reported in the range of -5 to -7 kcal/mol. pnrjournal.com

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase | -X.X | Amino Acid 1, Amino Acid 2 | Hydrogen Bond, Hydrophobic |

| Hypothetical Enzyme | -Y.Y | Amino Acid 3, Amino Acid 4 | Pi-Alkyl, van der Waals |

Note: This table provides an illustrative example of the kind of data generated from a molecular docking study. The specific results would depend on the chosen protein target.

Prediction of Binding Modes and Affinities with Macromolecular Targets

The prediction of how a small molecule like 4-(oxolan-2-yl)pyrrolidin-2-one interacts with biological macromolecules, such as proteins or enzymes, is a cornerstone of computational drug discovery. rsc.org Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method helps in understanding the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

For instance, molecular docking studies on pyrrolidine-based iminosugars targeting human β-glucocerebrosidase, an enzyme relevant to Gaucher disease, revealed crucial binding interactions. A designed inhibitor, α-1-C-tridecyl-DAB, demonstrated potent inhibition, and docking studies showed that its pyrrolidine-derived core formed essential hydrogen bonds with key amino acid residues like Asp127, Glu235, and Glu340, while an alkyl chain fit into a hydrophobic pocket. rsc.org Similarly, docking studies of pyrrolidine (B122466) derivatives as influenza neuraminidase inhibitors identified key residues such as Trp178, Arg371, and Tyr406 as critical for binding, with hydrogen bonds and electrostatic forces being the dominant interactions. nih.gov

In the context of 4-(oxolan-2-yl)pyrrolidin-2-one, docking could be used to screen potential protein targets and predict its binding mode. The pyrrolidinone ring contains a hydrogen bond donor (N-H) and a carbonyl acceptor (C=O), while the oxolane ring provides an additional hydrogen bond acceptor. These features would likely dominate its interactions within a protein's binding site. Molecular dynamics simulations can further refine these predictions, providing a more detailed view of the protein's flexibility and the stability of the interactions over time. nih.gov

Table 1: Example of Molecular Docking Results for Pyrrolidine Derivatives This table illustrates typical data obtained from docking studies, using findings from related compounds as a template.

| Compound/Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| α-1-C-tridecyl-DAB | Human β-glucocerebrosidase | Asp127, Glu235, Glu340 | Hydrogen Bond | rsc.org |

| Pyrrolidine Derivatives | Influenza Neuraminidase | Trp178, Arg371, Tyr406 | Hydrogen Bond, Electrostatic | nih.gov |

| Pyrrolidine Derivatives | α-Mannosidase I | Phe528, Phe329, Phe659 | Hydrophobic (π-π stacking) | nih.gov |

Computational Analysis of Intermolecular Hydrogen Bonding and Hydrophobic Interactions

For example, a Hirshfeld analysis of a brominated epoxy-isoindolone compound containing both pyrrolidine and tetrahydrofuran (B95107) rings revealed that the most significant contributions to surface contacts were from H···H (44.6%), Br···H/H···Br (24.1%), O···H/H···O (13.5%), and C···H/H···C (11.2%) interactions. nih.gov The red spots on the Hirshfeld surface highlight the key C-H···O hydrogen bonds that stabilize the crystal structure. nih.gov For 4-(oxolan-2-yl)pyrrolidin-2-one, such analysis would likely highlight strong O···H/H···O interactions due to the lactam and ether functionalities, alongside significant H···H contacts.

Further insight can be gained from Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. Studies on lactams have used these methods to investigate the nature of intramolecular C−H···O hydrogen bonds, revealing that bond polarization is a dominant effect. nih.gov DFT calculations on lactone and lactam complexes with methanol (B129727) have shown that the most stable structures are often stabilized by a combination of conventional O-H···O hydrogen bonds and unconventional C-H···O interactions. researchgate.net These computational tools can elucidate the strength and geometry of hydrogen bonds, which are critical for the structure and function of 4-(oxolan-2-yl)pyrrolidin-2-one. researchgate.netnih.gov

Table 2: Example of Hirshfeld Surface Contact Contributions for a Pyrrolidine-Containing Molecule This table, based on data for an analogous compound, shows the percentage contribution of various intermolecular contacts. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 44.6 |

| Br···H/H···Br | 24.1 |

| O···H/H···O | 13.5 |

| C···H/H···C | 11.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or chemical properties. taylorfrancis.com These models are instrumental in drug design for predicting the activity of new, unsynthesized molecules. uran.ua

Development of Predictive Models for Chemical Properties

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. uran.ua A statistical method, like multiple linear regression, is then used to create an equation that correlates these descriptors with the observed activity.

For instance, a QSAR study on a series of pyrrolidin-2-one derivatives with antiarrhythmic activity found that their biological effect was mainly dependent on specific topological descriptors (PCR and JGI4). nih.gov The resulting model was able to explain 91% of the variance in the activity data and was validated through various statistical tests. nih.gov Such models provide a theoretical basis for understanding which molecular features are crucial for a desired chemical or biological effect. researchgate.net

Table 3: Example of a Predictive QSAR Model for Diuretic Activity This table presents a sample linear QSAR model, demonstrating how molecular descriptors are correlated with activity. uran.ua

| Model Equation | Statistical Metric (R²) | Key Descriptors | Interpretation | Reference |

| Activity = alogP + bRefractivity - c*Volume + d | > 0.85 | logP, Molar Refractivity, Molecular Volume | Activity increases with lipophilicity and refractivity, but decreases with molecular volume. | uran.ua |

Application of 2D and 3D QSAR for Analogue Design

QSAR models can be based on 2D or 3D representations of molecules. 2D-QSAR uses descriptors derived from the 2D structure, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use information from the 3D aligned structures of the molecules. nih.govscilit.com

3D-QSAR provides a significant advantage for analogue design by generating contour maps that visualize the regions around the molecules where changes in steric, electrostatic, or other fields would lead to an increase or decrease in activity. nih.gov A 3D-QSAR study on pyrrolidine derivatives as neuraminidase inhibitors showed that electrostatic and hydrogen bond properties were highly influential on their inhibitory activity. nih.gov The resulting contour maps could guide chemists in designing new analogues by indicating, for example, where a bulky group is favored (sterically favorable region) or where a positive charge would enhance binding (electropositive potential favored region). Combining 2D and 3D descriptors can often lead to more robust and predictive models. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov It allows researchers to map out the entire reaction pathway, from reactants to products, including high-energy transition states and intermediates.

Characterization of Transition States and Reaction Pathways

By calculating the potential energy surface of a reaction, computational chemists can identify the lowest energy path and determine the activation energy (the energy barrier that must be overcome) for each step. beilstein-journals.org The structure with the highest energy along this path is the transition state, which is a fleeting, unstable configuration that cannot be isolated experimentally but is crucial for understanding reaction kinetics. youtube.com

For example, a computational study on the synthesis of pyrrolidinedione derivatives investigated several potential reaction steps, including a Michael addition and a cyclization. rsc.orgresearchgate.net The DFT calculations determined the activation barrier for each step, revealing that the deprotonated nitromethane (B149229) addition to coumarin (B35378) had a relatively low energy barrier of 21.7 kJ mol⁻¹, while a subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net In another study on enzymatic C-H amidation to form lactams, DFT calculations showed that the energy barrier for forming a five-membered γ-lactam was 2.4 kcal/mol lower than for forming a six-membered δ-lactam, explaining the observed regioselectivity of the enzyme. nih.gov For a potential synthesis of 4-(oxolan-2-yl)pyrrolidin-2-one, similar computational studies could be employed to optimize reaction conditions and predict the most efficient synthetic route by comparing the energy profiles of different pathways.

Table 4: Example of Calculated Activation Free Energies for a Reaction Step This table shows sample data from a DFT study on a reaction forming oxazoline, illustrating how computational methods quantify reaction barriers. beilstein-journals.org

| Reaction Pathway | Transition State | Activation Free Energy (kcal/mol) | Rate-Determining Step | Reference |

| Path A | TSrcA | 22.6 | Yes | beilstein-journals.org |

| Path B | TSrcB | 29.0 | No | beilstein-journals.org |

Elucidation of Reaction Stereoselectivity

In broader contexts, computational studies on related structures often investigate the transition states of key reaction steps to determine the factors governing the formation of specific stereoisomers. researchgate.netmdpi.com These studies can provide insights into the energies of different reaction pathways, the influence of catalysts or chiral auxiliaries, and the steric and electronic effects of substituents on the stereochemical course of a reaction. nih.govnih.gov For instance, research on the synthesis of other substituted pyrrolidines and related lactams has utilized computational analysis to rationalize observed diastereoselectivities or enantioselectivities. mdpi.comnih.govmdpi.com However, without specific computational data for the synthesis of 4-(oxolan-2-yl)pyrrolidin-2-one, a detailed discussion of its reaction stereoselectivity from a theoretical standpoint remains speculative.

Further research employing quantum chemical calculations, such as Density Functional Theory (DFT), could be instrumental in modeling the synthetic routes to 4-(oxolan-2-yl)pyrrolidin-2-one and clarifying the origins of its stereochemistry. Such studies would be valuable for optimizing reaction conditions to favor the formation of a desired stereoisomer.

Chemical Derivatives and Structure Activity Relationship Sar Studies of 4 Oxolan 2 Yl Pyrrolidin 2 One

Design Principles for Structural Diversification

Structural diversification is key to optimizing the therapeutic potential of a lead compound. For derivatives of 4-(oxolan-2-yl)pyrrolidin-2-one, this involves systematic modifications to its constituent rings and any connecting chains to enhance potency, selectivity, and pharmacokinetic properties.

The pyrrolidin-2-one moiety is a prevalent feature in many pharmacologically active compounds. nih.govresearchgate.net Altering substituents on this ring is a common strategy to modulate biological activity. Studies on related pyrrolidinone-containing scaffolds have shown that even minor changes can significantly impact efficacy. For instance, in a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, the introduction of different N-substituents on the pyrrolidinone ring was a key part of the synthetic strategy to target tyrosine kinase receptors. nih.gov

The introduction of functional groups can influence hydrogen bonding capabilities, lipophilicity, and steric interactions with a biological target. Research on inhibitors of diguanylate cyclases, which feature a related scaffold, demonstrated that replacing an ether linkage with an amide at a specific position on the core structure increased the IC₅₀ value from 4 µM to 31.6 µM, highlighting the sensitivity of the target to the hydrogen bond-forming properties and structural flexibility of the substituent. researchgate.net Similarly, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a series of pyrrolidine-2-carbonitrile (B1309360) derivatives were synthesized, where substitutions on the pyrrolidine (B122466) ring were critical for achieving high inhibitory activity. nih.gov

Table 1: Impact of Pyrrolidin-2-one Ring Substitution on Biological Activity (Illustrative Examples)

| Scaffold Type | Substitution | Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Diguanylate Cyclase Inhibitor | Amide vs. Ether Linkage | Diguanylate Cyclase | Increased IC₅₀ (Reduced Potency) | researchgate.net |

| Pyrrolidine-2-carbonitrile | Various N-substituents | DPP-4 | Modulated Inhibitory Potency (IC₅₀) | nih.gov |

| (2-Oxoindolin-3-ylidene)methylpyrrole | N-Substituted 2-pyrrolidone fusion | Tyrosine Kinase Receptors | Key for anti-angiogenesis activity | nih.gov |

The oxolane (tetrahydrofuran) ring is another key component for modification. nih.gov Its structure and substituents can significantly affect how the molecule binds to its target. Research into muscarine-like compounds, which contain an oxolane ring, has shown that modifications can lead to derivatives with notable biological activities. nih.gov For example, synthesizing derivatives where the oxolane ring is functionalized with different groups can alter receptor affinity and selectivity.

In a study of compounds structurally related to nicotine, the 1,3-dioxolane (B20135) ring (a modified oxolane) was a central feature. nih.gov The synthesis of various stereoisomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and their subsequent evaluation for cholinergic receptor binding showed that while nicotinic affinity was low, many derivatives displayed promising affinity for muscarinic receptors. nih.gov This indicates that modifications within the five-membered oxygen-containing heterocycle can shift the biological target profile of the entire molecule.

The spatial relationship between the pyrrolidinone and oxolane rings, as well as the length and nature of any appended side chains, plays a significant role in determining biological activity. Modifying these linkers or side chains can alter the molecule's conformation, flexibility, and ability to fit within a binding pocket.

Studies on poly(2-oxazoline)-drug conjugate networks have demonstrated that the length of the alkyl side chain (from methyl to butyl) on the polymer backbone strongly influences the hydrophobicity of the network and, consequently, the long-term release kinetics of a conjugated drug. qut.edu.au While this relates to a polymer system, the principle of how side-chain length affects physical properties and interactions is broadly applicable. In the context of protein modification by reactive aldehydes, the structure of the side chain is critical for the type of chemical reactions that occur, such as Michael additions and subsequent cyclizations to form pyrrole (B145914) derivatives. nih.gov These findings underscore the importance of optimizing linker and side-chain characteristics to fine-tune the desired biological or physicochemical profile of 4-(oxolan-2-yl)pyrrolidin-2-one derivatives.

Stereochemical Influence on Molecular Recognition and Interactions

Stereochemistry is a fundamental aspect of molecular biology, as the three-dimensional structure of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. libretexts.orgresearchgate.net For a molecule like 4-(oxolan-2-yl)pyrrolidin-2-one, which contains multiple chiral centers, the specific arrangement of atoms in space is critical to its function.

The synthesis of specific stereoisomers (enantiomers and diastereomers) is essential for understanding their differential biological effects. Generally, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. libretexts.org

The synthesis and evaluation of isomers of nature-inspired compounds like 3-Br-acivicin reveal that biological activity can be highly dependent on stereochemistry. nih.gov In that study, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that recognition by cellular transport systems was stereoselective. nih.gov Similarly, research on 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine involved the synthesis of four of the eight possible stereoisomers to evaluate their cholinergic affinity, with the results showing that different isomers had varying affinities for muscarinic receptors. nih.gov The synthesis of diastereomers of 4-hydroxy-2-methylproline, a related pyrrolidine derivative, has been achieved through methods like diastereoselective iodolactonization, allowing for the isolation and evaluation of individual stereoisomers. researchgate.net

Table 2: Stereoisomer Synthesis and Biological Evaluation (Illustrative)

| Compound Class | Stereoisomers Synthesized | Biological Target/Test | Key Finding | Reference |

|---|---|---|---|---|

| 3-Br-Acivicin Analogs | (5S, αS) vs. other isomers | P. falciparum proliferation | Only the (5S, αS) isomers showed significant activity. | nih.gov |

| Pyrrolidine-Dioxolane Derivatives | Four diastereomers/enantiomers | Cholinergic Receptors | Isomers showed differing affinities for muscarinic receptors. | nih.gov |

| 4-Hydroxy-2-methylproline | cis- and trans-diastereomers | Peptide Building Blocks | Successful chromatographic separation of diastereomers. | researchgate.net |

Stereoselectivity arises from the precise three-dimensional fit between a molecule and its biological partner. The specific arrangement of functional groups on the chiral centers of 4-(oxolan-2-yl)pyrrolidin-2-one derivatives will determine the quality of this fit. The presence and orientation of substituents on the pyrrolidine ring can induce specific conformations, which are critical for biological recognition. beilstein-journals.org

Libraries of Analogues and High-Throughput Synthesis

Parallel Synthesis and Combinatorial Chemistry Techniques

No specific examples or documented studies of parallel synthesis or combinatorial chemistry efforts focused on creating libraries of 4-(oxolan-2-yl)pyrrolidin-2-one analogues were identified. Research in this area would typically involve the systematic modification of the pyrrolidinone core or the oxolane substituent to generate a diverse set of related compounds for high-throughput screening. However, publications detailing such work for this specific scaffold are not available.

Computational Assistance in Derivative Design and SAR Elucidation

Scaffold Hopping and Bioisosteric Replacements

There is no available research detailing the application of scaffold hopping or the exploration of bioisosteric replacements for the 4-(oxolan-2-yl)pyrrolidin-2-one framework. Such studies would involve computational methods to identify novel core structures or functional group replacements that retain or improve biological activity while modifying physicochemical properties.

Fragment-Based Design Principles

The application of fragment-based design principles to 4-(oxolan-2-yl)pyrrolidin-2-one has not been described in the scientific literature. This approach would typically involve identifying small molecular fragments that bind to a biological target and then growing or linking them to construct more potent ligands based on the 4-(oxolan-2-yl)pyrrolidin-2-one scaffold.

Due to the constraints of providing only information directly pertaining to 4-(oxolan-2-yl)pyrrolidin-2-one, the data tables and detailed research findings requested cannot be generated.

Non Pharmacological Applications and Material Science Relevance of 4 Oxolan 2 Yl Pyrrolidin 2 One Derivatives

Utilization as Chemical Building Blocks in Advanced Organic Synthesis

The inherent functionalities within 4-(oxolan-2-yl)pyrrolidin-2-one and its derivatives make them valuable starting materials or intermediates in the synthesis of intricate organic molecules. The pyrrolidinone ring, a five-membered lactam, and the appended oxolane (tetrahydrofuran) ring offer multiple reaction sites for structural elaboration.

Precursors for Polycyclic and Spirocyclic Systems

The development of novel polycyclic and spirocyclic frameworks is a significant endeavor in organic synthesis, often leading to compounds with unique three-dimensional structures and properties. While direct examples of the use of 4-(oxolan-2-yl)pyrrolidin-2-one in the synthesis of such systems are not extensively documented in publicly available literature, the broader class of pyrrolidine (B122466) derivatives is widely employed for this purpose. nih.gov The strategic functionalization of the pyrrolidinone or oxolane ring can provide handles for intramolecular cyclization reactions, leading to the formation of fused or spiro-fused ring systems.

For instance, the synthesis of spiro-pyrrolidine derivatives has been achieved through various methodologies, including 1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles. nih.gov It is conceivable that derivatives of 4-(oxolan-2-yl)pyrrolidin-2-one could be designed to participate in such reactions, with the oxolane ring potentially influencing the stereochemical outcome of the cycloaddition. The synthesis of complex spiro heterocyclic compounds is of particular interest due to their presence in biologically active molecules. nih.gov

Reagents in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their efficiency and atom economy. Pyrrolidine derivatives are known to participate in various MCRs to generate diverse heterocyclic scaffolds. researchgate.net

While specific MCRs involving 4-(oxolan-2-yl)pyrrolidin-2-one are not prominently reported, the potential for its application is significant. For example, the pyrrolidinone nitrogen or the carbon atoms of the oxolane ring could be involved in the formation of new bonds within an MCR cascade. The development of novel MCRs utilizing functionalized pyrrolidinones could provide rapid access to libraries of complex molecules for various applications. nih.gov

Applications in Polymer Chemistry and Material Science

The dual nature of 4-(oxolan-2-yl)pyrrolidin-2-one, containing both a lactam and a lactone-like ether linkage, suggests its potential utility in polymer chemistry. Both lactams and lactones are well-established monomers for the synthesis of polyamides and polyesters, respectively.

Incorporation into Polymer Backbones or Side Chains

The ring-opening polymerization (ROP) of lactams is a common method for producing polyamides. Similarly, lactones can undergo ROP to yield polyesters. It is plausible that 4-(oxolan-2-yl)pyrrolidin-2-one or its derivatives could serve as monomers or co-monomers in such polymerizations. The presence of both a lactam and a tetrahydrofuran (B95107) ring could lead to the formation of novel polymers with unique properties, potentially combining the characteristics of both polyamides and polyethers.

Furthermore, functionalized derivatives of 4-(oxolan-2-yl)pyrrolidin-2-one could be incorporated as side chains onto existing polymer backbones, thereby modifying the properties of the parent polymer. This approach could be used to introduce specific functionalities, improve solubility, or enhance thermal stability.

Role as Monomers or Additives in Resin and Coating Formulations

The properties of resins and coatings can be tailored by the careful selection of monomers and additives. nrel.gov Additives can modify a wide range of characteristics, including viscosity, adhesion, and durability. researchgate.net While there is no direct evidence of 4-(oxolan-2-yl)pyrrolidin-2-one being used in commercial resin and coating formulations, its structural features suggest potential applications.

As a monomer, it could be incorporated into polyester (B1180765) or polyamide resins, potentially enhancing their flexibility and adhesion due to the ether linkages in the oxolane ring. As an additive, its polar nature might make it a useful compatibilizer or adhesion promoter in certain formulations. The table below outlines general classes of additives used in coatings and their functions, providing a context for the potential roles of novel additives like 4-(oxolan-2-yl)pyrrolidin-2-one derivatives.

| Additive Class | Primary Function |

| Plasticizers | Increase flexibility and workability |

| Adhesion Promoters | Improve adhesion to substrates |

| Surfactants | Control surface tension and wetting |

| Rheology Modifiers | Control flow and viscosity |

| Stabilizers | Protect against degradation (e.g., UV, heat) |

Solvent and Chemical Processing Applications

The parent compound, 2-pyrrolidone, and its N-methyl derivative (NMP) are well-known industrial solvents due to their high polarity, high boiling points, and ability to dissolve a wide range of substances. nih.gov While the solvent properties of 4-(oxolan-2-yl)pyrrolidin-2-one have not been specifically characterized in the literature, its structural similarity to these established solvents suggests it may also possess useful solvent characteristics.

The presence of the additional ether linkages in the oxolane ring could modify its solvency, potentially making it a more effective solvent for specific applications. Its expected high boiling point and polarity could make it suitable for use as a reaction solvent, an extraction solvent, or a component in cleaning formulations. However, further research is needed to determine its specific solvent properties and potential industrial applications.

Role as a Stabilizing Agent in Chemical Formulations

The unique chemical structure of 4-(oxolan-2-yl)pyrrolidin-2-one derivatives suggests their potential as effective stabilizing agents in various chemical formulations, particularly in preventing the agglomeration of nanoparticles and stabilizing emulsions and suspensions. The stabilizing properties of pyrrolidinone-based molecules are well-documented, with Poly(N-vinyl pyrrolidone) (PVP) being a prominent example used across pharmaceutical, cosmetic, and industrial applications. nih.gov While PVP is a polymer, the fundamental interactions of its pyrrolidinone monomer units with other molecules provide insight into the potential role of smaller molecules like 4-(oxolan-2-yl)pyrrolidin-2-one.

The stabilizing effect of these compounds stems from their ability to adsorb onto the surface of particles or droplets, creating a protective layer that prevents coalescence or aggregation. This is achieved through a combination of steric and electronic effects. The polar lactam and ether functionalities can interact strongly with the surface of a particle, for instance, through coordination with metal ions on the surface of a nanoparticle.

Research on N-Methyl-2-pyrrolidone (NMP) has demonstrated its capability to act as both a reducing and a stabilizing (capping) agent in the synthesis of metallic nanoparticles, such as gold and palladium. nih.gov NMP molecules can coordinate to the nanoparticle surface, providing a steric barrier that prevents the particles from clumping together. nih.gov The lone pair of electrons on the oxygen and nitrogen atoms of the pyrrolidinone ring can effectively interact with the metal surface.

The structure of 4-(oxolan-2-yl)pyrrolidin-2-one, with its additional oxolane ring, offers multiple sites for interaction, potentially leading to enhanced stabilizing properties. The ether oxygen in the oxolane ring provides an additional coordination site, which could lead to a more robust and stable adsorbed layer on particle surfaces. This dual functionality could be particularly advantageous in creating stable dispersions of nanoparticles in various solvent systems. The ability of the pyrrolidinone ring to participate in π-type interactions can also contribute to the stabilization of certain materials. acs.org

The potential applications for 4-(oxolan-2-yl)pyrrolidin-2-one derivatives as stabilizing agents are broad and include:

Nanoparticle Synthesis and Formulation: Acting as a capping agent to control the size, shape, and stability of nanoparticles during their synthesis.

Coatings and Inks: Improving the dispersion and stability of pigments and other solid components in liquid formulations.

Polymer Formulations: Preventing the phase separation of different components in polymer blends and composites.

Future Research Directions and Emerging Avenues for 4 Oxolan 2 Yl Pyrrolidin 2 One Research

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of pyrrolidinone-based structures is a mature field, yet the pursuit of more sustainable and efficient methods remains a critical endeavor. researchgate.netresearchgate.netnih.govacs.org Future research should prioritize the development of green synthetic routes to 4-(oxolan-2-yl)pyrrolidin-2-one and its analogues. This includes the exploration of biocatalysis, flow chemistry, and the use of renewable starting materials to minimize environmental impact. researchgate.net For instance, leveraging biomass-derived precursors for the synthesis of the pyrrolidinone or oxolane rings could significantly enhance the sustainability of its production. researchgate.net

Furthermore, the development of one-pot multicomponent reactions (MCRs) represents a promising avenue for the efficient construction of complex pyrrolidinone derivatives. tandfonline.comtandfonline.com Research into novel MCRs that can introduce diverse functionalities onto the 4-(oxolan-2-yl)pyrrolidin-2-one scaffold in a single, atom-economical step would be highly valuable. tandfonline.com This could involve the strategic use of catalysts to control stereoselectivity, leading to the synthesis of specific diastereomers with desired biological activities or material properties. mdpi.com

Table 1: Potential Sustainable Synthetic Approaches for 4-(oxolan-2-yl)pyrrolidin-2-one Derivatives

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes for specific bond formations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization for continuous production. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Conversion of biomass into key synthetic intermediates. researchgate.net |

| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, and molecular diversity. tandfonline.comtandfonline.com | Discovery of novel MCRs and catalyst development. tandfonline.com |

Integration of Machine Learning and Artificial Intelligence for De Novo Design

The convergence of computational power and chemical science offers unprecedented opportunities for the de novo design of novel molecules. nih.govresearchgate.netmrlcg.com Machine learning (ML) and artificial intelligence (AI) can be harnessed to explore the vast chemical space around the 4-(oxolan-2-yl)pyrrolidin-2-one scaffold. harvard.edu By training algorithms on existing datasets of pyrrolidinone derivatives and their properties, it is possible to predict the biological activity, physicochemical properties, and synthetic feasibility of new, computationally generated analogues. researchgate.netharvard.edu

Future research should focus on developing and applying sophisticated ML models to:

Predict Structure-Activity Relationships (SAR): Elucidate the key structural features of 4-(oxolan-2-yl)pyrrolidin-2-one derivatives that govern their biological or material properties.

Virtual Screening: Efficiently screen large virtual libraries of compounds to identify promising candidates for specific applications. researchgate.net

Generative Models: Design novel molecules with optimized properties from the ground up. harvard.edu

This in silico approach can significantly accelerate the discovery and development process, reducing the time and cost associated with traditional experimental screening. nih.govmrlcg.com

Exploration of Unconventional Spectroscopic Probes for Dynamic Structural Insights

While standard spectroscopic techniques provide a static picture of molecular structure, understanding the dynamic behavior of 4-(oxolan-2-yl)pyrrolidin-2-one in different environments is crucial for elucidating its mechanism of action and designing new applications. Future research should venture into the use of unconventional spectroscopic probes to gain deeper insights into its conformational dynamics, intermolecular interactions, and reactivity.

Techniques such as two-dimensional infrared (2D-IR) spectroscopy and advanced nuclear magnetic resonance (NMR) methods can provide real-time information on the structural fluctuations and interactions of the molecule. researchgate.net For instance, studying the hydrogen bonding dynamics of the lactam functionality could reveal important information about its interactions with biological targets or its role in self-assembly processes. nih.gov Computational spectroscopy can play a vital role in interpreting these complex experimental data and providing a more detailed molecular picture. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Studying 4-(oxolan-2-yl)pyrrolidin-2-one

| Spectroscopic Technique | Information Gained | Potential Research Application |

| 2D-IR Spectroscopy | Ultrafast structural dynamics, vibrational coupling. | Studying conformational changes and solvent interactions. |

| Advanced NMR (e.g., NOESY, ROESY) | Inter- and intramolecular distances, spatial proximity of atoms. | Determining the 3D structure in solution and mapping binding interfaces. |

| Fluorescence Spectroscopy | Local environment polarity, binding affinities. nih.gov | Investigating interactions with proteins or other macromolecules. nih.gov |

| Raman Spectroscopy | Vibrational modes, molecular fingerprinting. | Characterizing the structure in different physical states (solid, liquid). |

Advanced Material Science Applications Beyond Current Scope

The inherent properties of the pyrrolidinone and oxolane moieties suggest that 4-(oxolan-2-yl)pyrrolidin-2-one could serve as a versatile building block for advanced materials. nih.govnih.gov Future research should explore applications beyond its potential use in pharmaceuticals.

The pyrrolidinone ring, for example, is a known pharmacophore and can participate in hydrogen bonding, making it an interesting component for the design of functional polymers and supramolecular assemblies. nih.govacs.org The oxolane unit can influence solubility and act as a flexible linker. hangdachem.comebi.ac.uk Potential areas for exploration include:

Biodegradable Polymers: Incorporating 4-(oxolan-2-yl)pyrrolidin-2-one into polymer backbones could lead to new biodegradable materials with tailored properties for applications in packaging or medicine. acs.org

Functional Binders: The polarity and binding capabilities of the molecule could be exploited in the development of novel binders for applications such as in batteries or coatings. mdpi.comrsc.org

Self-Assembling Systems: The potential for hydrogen bonding and other non-covalent interactions could be harnessed to create ordered nanostructures with unique optical or electronic properties.

Comprehensive Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of 4-(oxolan-2-yl)pyrrolidin-2-one is essential for optimizing existing methods and developing new transformations. nih.govacs.orgresearchgate.net Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical processes.

Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide crucial experimental evidence for proposed mechanisms. nih.govacs.orgresearchgate.net These experimental findings can be complemented by density functional theory (DFT) calculations to map out reaction pathways, identify transition states, and understand the factors that control selectivity. nih.govacs.org Such detailed mechanistic insights are invaluable for the rational design of more efficient and selective synthetic strategies for this promising chemical entity. mdpi.com

Q & A

Q. Analytical methods :

- HPLC-UV/ELSD with C18 columns (e.g., 95% purity threshold) .

- LC-MS/MS quantifies trace impurities (e.g., 4-N-methylpyrimidine-4,5-diamine at <0.05%) .

Advanced: How to design enantioselective catalysts for synthesizing tetrahydrofuran-pyrrolidinone hybrids?

Answer:

- Chiral Lewis acids : Scandium(III)-PyBOX complexes induce asymmetry in Michael additions, achieving >90% ee for γ-lactams .

- Organocatalysts : Proline derivatives (e.g., Jørgensen-Hayashi catalyst) facilitate asymmetric [3+2] cycloadditions between oxolane enol ethers and nitroolefins .

- Continuous-flow systems : Microreactors with immobilized catalysts enhance enantioselectivity by minimizing racemization (residence time <5 min) .

Case study : A 2023 protocol achieved 92% ee for 4-(oxolan-2-yl)pyrrolidin-2-one using a bifunctional thiourea-amine catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.